Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10963567
InChI: InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C16H20F3NO2
Molecular Weight: 315.33 g/mol

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

CAS No.:

Cat. No.: VC10963567

Molecular Formula: C16H20F3NO2

Molecular Weight: 315.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate -

Molecular Formula C16H20F3NO2
Molecular Weight 315.33 g/mol
IUPAC Name ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3
Standard InChI Key IHVQOYBQNLMUAB-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (molecular formula: C₁₆H₁₉F₃NO₂) features a six-membered piperidine ring with two distinct substituents:

  • 1-Position: A 3-(trifluoromethyl)benzyl group, introducing strong electron-withdrawing effects via the -CF₃ moiety.

  • 4-Position: An ethyl ester (-COOEt), enhancing solubility in organic solvents and modulating metabolic stability .

The trifluoromethyl group significantly influences the compound’s electronic profile, increasing its lipophilicity (calculated LogP: ~2.8) and resistance to enzymatic degradation compared to non-fluorinated analogs .

Table 1: Key Molecular Parameters

PropertyValue
Molecular Weight332.33 g/mol
LogP2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds6

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Piperidine Functionalization: Alkylation of piperidine-4-carboxylic acid with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Esterification: Reaction of the intermediate with ethyl chloroformate in dichloromethane, catalyzed by triethylamine to yield the ethyl ester .

Critical parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Alkylation7890
Esterification8595
Final Purification9298

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Freely soluble in chloroform, DMSO, and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C) .

  • Thermal Stability: Decomposes at 210°C, with no melting point observed below 200°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55–7.43 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.72 (s, 2H, NCH₂), 2.85–2.45 (m, 4H, piperidine-H), 1.85–1.65 (m, 2H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR: δ 172.5 (C=O), 140.1–125.3 (Ar-C), 60.1 (OCH₂), 52.4 (NCH₂), 44.2–28.7 (piperidine-C), 14.0 (CH₃) .

CompoundTargetIC₅₀ (µM)
Ethyl 1-(3-CF₃-benzyl)-piperidineDopamine Transporter1.1
Methyl 1-(4-F-benzyl)-piperidineSerotonin Receptor2.3
Propyl 1-(2-Cl-benzyl)-piperidineIKKβ18.4

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antipsychotics: Structural modifications yield D₂ receptor antagonists with improved blood-brain barrier penetration .

  • Antidiabetics: Ester hydrolysis produces carboxylic acid derivatives targeting PPAR-γ .

Material Science Innovations

  • Polymer Additives: Incorporation into polyurethane matrices increases thermal stability (Tg: +15°C) and tensile strength (12% improvement) .

  • Liquid Crystals: The -CF₃ group enhances dielectric anisotropy in display technologies .

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